molecular formula C13H9F2NO B1422360 2-(2,4-Difluorobenzoyl)-6-methylpyridine CAS No. 1187170-55-3

2-(2,4-Difluorobenzoyl)-6-methylpyridine

Cat. No. B1422360
M. Wt: 233.21 g/mol
InChI Key: WFUUUNFZSYFLHV-UHFFFAOYSA-N
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Description

2,4-Difluorobenzoyl chloride is a clear light yellow to yellow liquid . It is used in the synthesis of 3-oxocyclohex-1-enyl 2,4-difluorobenzoate . It is also used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular formula of 2,4-Difluorobenzoyl chloride is C7H3ClF2O . Its molecular weight is 176.55 .


Physical And Chemical Properties Analysis

2,4-Difluorobenzoyl chloride has a refractive index of n20/D 1.5157 (lit.) and a density of 1.437 g/mL at 25 °C (lit.) . It is a clear light yellow to yellow liquid .

Scientific Research Applications

Crystal Structure Studies

Research involving compounds structurally related to 2-(2,4-Difluorobenzoyl)-6-methylpyridine, such as 2-amino-6-methylpyridine derivatives, focuses on their molecular and crystal structures. For example, the study by Thanigaimani et al. (2015) investigated the crystal structure of organic acid-base salts derived from 2-amino-6-methylpyridine. These structures were characterized using spectroscopic techniques and X-ray diffraction, revealing supramolecular architectures and noncovalent interactions that contribute to their framework structure.

Synthesis of Heterocyclic Compounds

Another area of research is the synthesis of heterocyclic compounds. Nosova et al. (2004) Nosova et al. (2004) explored the reactions of 2-aminopyridine and 2-amino-5-methylpyridine with fluorinated compounds, leading to the creation of N,N’-diaroylpyridinium salts and their conversion into pyrido[1,2-a]quinazolin-6-ones. These studies provide insights into the chemical behavior and potential applications of these compounds.

Radiofluorination in Imaging

The use of related compounds in radiofluorination for imaging purposes was explored by Malik et al. (2011) Malik et al. (2011). They tested various methyl-substituted benzyl groups as protectants in the nucleophilic aromatic radiofluorination, using derivatives of 2-amino-6-methylpyridine. This research is significant for developing new imaging agents in medical diagnostics.

Antimicrobial and Antifungal Activity

Compounds similar to 2-(2,4-Difluorobenzoyl)-6-methylpyridine have been studied for their antimicrobial and antifungal properties. İlkimen and Gülbandılar (2022) İlkimen & Gülbandılar (2022) synthesized novel proton transfer compounds and their Cu(II) complexes from 2-amino-6-methylpyridine, demonstrating activity against various bacteria and yeasts. This suggests potential applications in developing new antimicrobial and antifungal agents.

Solid-State NMR and Phase Transition Studies

The polymorphism and phase transitions of compounds structurally related to 2-(2,4-Difluorobenzoyl)-6-methylpyridine have been studied using solid-state NMR. Schmidt et al. (1999) Schmidt et al. (1999) investigated the phase transitions in 2-(2,4-dinitrobenzyl)-3-methylpyridine using NMR and other techniques. Such studies are crucial for understanding the material properties and potential applications in technology and material science.

Safety And Hazards

2,4-Difluorobenzoyl chloride is moisture sensitive and reacts with water . It should be stored away from water/moisture, oxidizing agents, and bases .

properties

IUPAC Name

(2,4-difluorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUUUNFZSYFLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223110
Record name (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorobenzoyl)-6-methylpyridine

CAS RN

1187170-55-3
Record name (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Difluorophenyl)(6-methyl-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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